molecular formula C4H7FO2S B13627087 Cyclobutanesulfonyl fluoride

Cyclobutanesulfonyl fluoride

Cat. No.: B13627087
M. Wt: 138.16 g/mol
InChI Key: SNEWIZYUUAXBIB-UHFFFAOYSA-N
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Description

Cyclobutanesulfonyl fluoride is an organofluorine compound characterized by a cyclobutane ring attached to a sulfonyl fluoride group

Chemical Reactions Analysis

Types of Reactions: Cyclobutanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride or other fluoride sources are commonly used.

    Cycloaddition: Photocatalysts and specific light wavelengths are employed to drive the reaction.

Major Products:

Mechanism of Action

The mechanism of action of cyclobutanesulfonyl fluoride involves its ability to form stable covalent bonds with specific molecular targets. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modify protein function, making it valuable in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

  • Trifluoromethanesulfonyl fluoride
  • Methanesulfonyl fluoride
  • Benzenesulfonyl fluoride

Comparison: Cyclobutanesulfonyl fluoride is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties compared to other sulfonyl fluorides. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable tool in various applications .

Properties

IUPAC Name

cyclobutanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEWIZYUUAXBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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